

Application Notes and Protocols: Live-Cell Labeling with TAMRA-PEG8-Me-Tetrazine

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Compound of Interest

Compound Name: TAMRA-PEG8-Me-Tet

Cat. No.: B12377302

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the fluorescent labeling of live cells using **TAMRA-PEG8-Me-Tetrazine**. This technique utilizes the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction, a highly specific and rapid chemical ligation between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (TCO).^{[1][2][3]} This "click chemistry" approach allows for the precise labeling of biomolecules in their native cellular environment without interfering with biological processes.^{[4][5]}

The **TAMRA-PEG8-Me-Tetrazine** probe consists of three key components:

- TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye suitable for a wide range of fluorescence microscopy applications.^{[6][7][8]}
- PEG8: An eight-unit polyethylene glycol linker that enhances the probe's solubility in aqueous media and minimizes steric hindrance.^[4]
- Me-Tetrazine (Methyl-Tetrazine): A substituted tetrazine that provides increased stability in biological media compared to unsubstituted tetrazines, ensuring efficient labeling.^[9]

This protocol is designed for researchers who have already functionalized their target of interest (e.g., a protein, glycan, or lipid) with a TCO group. The subsequent addition of **TAMRA-**

PEG8-Me-Tetrazine leads to a rapid and covalent attachment of the TAMRA fluorophore to the TCO-tagged molecule, enabling visualization by fluorescence imaging.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **TAMRA-PEG8-Me-Tetrazine** probe and the labeling protocol.

Parameter	Value	Notes
Probe Properties		
Excitation Maximum (λ_{ex})	~555 nm	[6]
Emission Maximum (λ_{em})	~580 nm	[6]
Molar Extinction Coefficient (ϵ)	~90,000 M ⁻¹ cm ⁻¹	[6]
Reaction Kinetics		
Reaction Pair	Methyl-Tetrazine + trans-cyclooctene (TCO)	
Second-Order Rate Constant (k_2)	800 - 30,000 M ⁻¹ s ⁻¹	Dependent on the specific TCO derivative and reaction conditions.[4]
Working Concentrations & Times		
Stock Solution Concentration	1-10 mM in DMSO	
Working Concentration	1-10 μ M in cell culture media	Optimal concentration should be determined empirically.
Incubation Time	15-60 minutes	[4]
Incubation Temperature	37°C	

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling live cells expressing a TCO-modified biomolecule with **TAMRA-PEG8-Me-Tetrazine**.

Materials:

- **TAMRA-PEG8-Me-Tetrazine**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish) with TCO-modified biomolecules
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or other suitable buffer

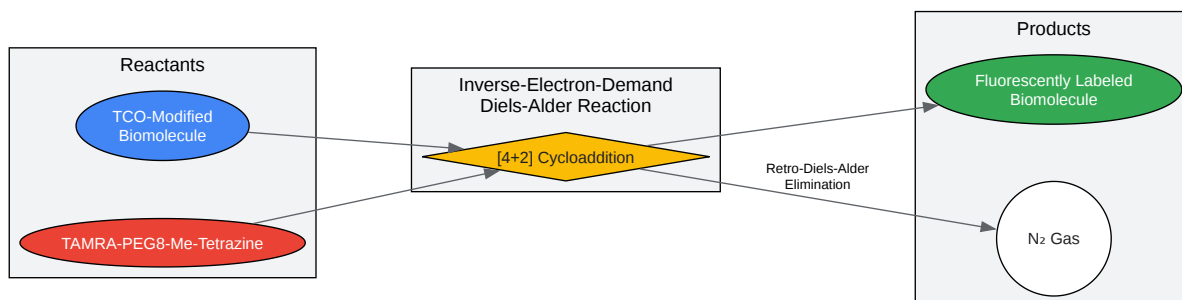
Protocol:

- Preparation of **TAMRA-PEG8-Me-Tetrazine** Stock Solution:
 - Allow the vial of **TAMRA-PEG8-Me-Tetrazine** to warm to room temperature before opening.
 - Prepare a 1-10 mM stock solution by dissolving the required amount of the probe in anhydrous DMSO.
 - Mix thoroughly by vortexing until fully dissolved.
 - Store the stock solution at -20°C, protected from light.
- Cell Preparation:
 - Culture your cells of interest on an appropriate imaging vessel to the desired confluency. The cells should be engineered or treated to express the TCO-modified biomolecule of interest.
 - Before labeling, carefully remove the culture medium.

- Gently wash the cells twice with pre-warmed (37°C) PBS or serum-free medium to remove any residual media components.
- Labeling Procedure:
 - Prepare the working labeling solution by diluting the **TAMRA-PEG8-Me-Tetrazine** stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 μM . The optimal concentration may vary depending on the cell type and the expression level of the TCO-tagged molecule and should be determined experimentally.
 - Add the labeling solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator, protected from light.[4] The incubation time can be optimized, but the reaction is typically rapid.[5]
- Washing:
 - After incubation, aspirate the labeling solution.
 - Wash the cells three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.
 - After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- Imaging:
 - The cells are now ready for imaging using a fluorescence microscope.
 - Excite the TAMRA fluorophore using a wavelength appropriate for its excitation maximum (~555 nm) and detect the emission at its maximum (~580 nm).

Visualizations

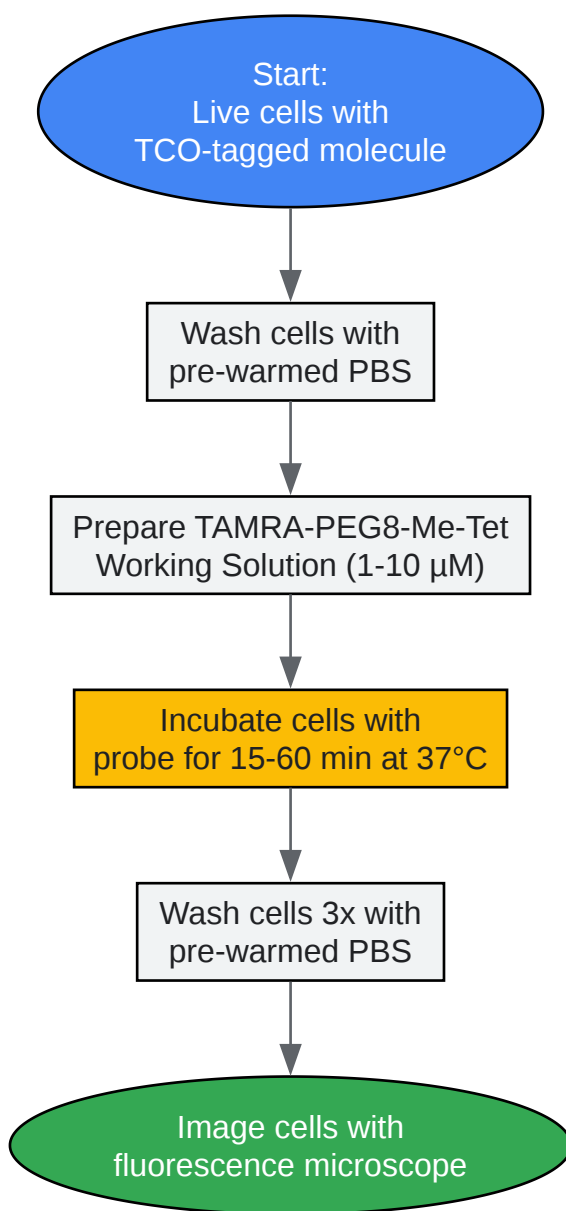
Signaling Pathway and Reaction Mechanism



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Caption: Bioorthogonal reaction between a TCO-modified biomolecule and **TAMRA-PEG8-Me-Tetrazine**.

Experimental Workflow



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Caption: Experimental workflow for live-cell labeling with **TAMRA-PEG8-Me-Tetrazine**.

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